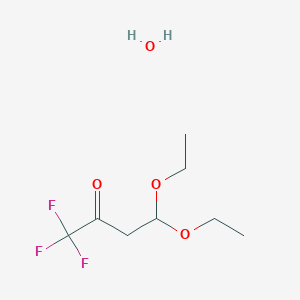
3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide: is a heterocyclic compound that features both imidazole and thietane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions, where a suitable thiolating agent reacts with the imidazole derivative.
Formation of the Thietane Ring: The thietane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Oxidation to Sulfone: The final step involves the oxidation of the thietane ring to form the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The mercapto group (–SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfone group (–SO₂) can be reduced to sulfides under specific conditions.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.
Industry:
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-(2-Mercapto-1H-imidazol-1-yl)thietane 1,1-dioxide involves its interaction with biological molecules through its functional groups. The mercapto group (–SH) can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The sulfone group (–SO₂) can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its molecular targets. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Mercaptoimidazole: Similar structure but lacks the thietane and sulfone groups.
Thiazole Derivatives: Contain sulfur and nitrogen in a heterocyclic ring but differ in ring size and functional groups.
Sulfone-Containing Compounds: Similar sulfone group but different core structures.
Uniqueness:
Combination of Functional Groups:
Heterocyclic Structure: The combination of imidazole and thietane rings offers a unique scaffold for drug development and materials science.
Eigenschaften
Molekularformel |
C6H8N2O2S2 |
|---|---|
Molekulargewicht |
204.3 g/mol |
IUPAC-Name |
3-(1,1-dioxothietan-3-yl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C6H8N2O2S2/c9-12(10)3-5(4-12)8-2-1-7-6(8)11/h1-2,5H,3-4H2,(H,7,11) |
InChI-Schlüssel |
HBWPIVNLUCXGMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)N2C=CNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)

![Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate](/img/structure/B12931654.png)
![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)

![N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide](/img/structure/B12931673.png)
![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)


![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)


![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)
